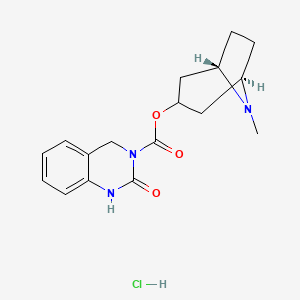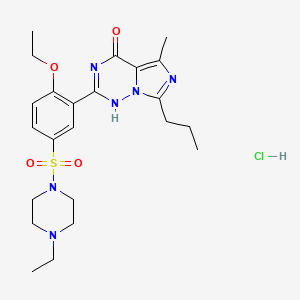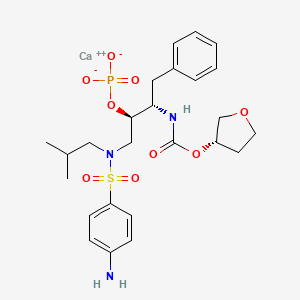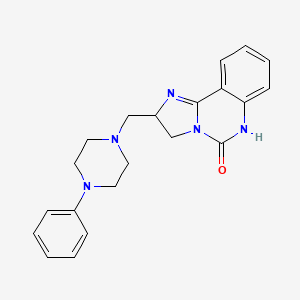
DAU 5884 塩酸塩
概要
説明
DAU 5884 hydrochloride is a selective muscarinic M3 receptor antagonist. It is known for its ability to inhibit methacholine-dependent effects on cell proliferation and muscle contractility, particularly in bovine tracheal smooth muscle . The compound has a molecular formula of C17H21N3O3.HCl and a molecular weight of 351.83 g/mol .
科学的研究の応用
DAU 5884 hydrochloride has a wide range of applications in scientific research:
作用機序
DAU 5884 塩酸塩は、ムスカリン性M3受容体に選択的に結合して拮抗することでその効果を発揮します。 この阻害は、アセチルコリンなどの内因性リガンドによるこれらの受容体の活性化を防ぎ、メトコリン依存性の細胞増殖と筋肉収縮を減少させます 。 分子標的は、平滑筋を含むさまざまな組織に存在するムスカリン性M3受容体です .
類似の化合物:
アトロピン: 非選択的なムスカリン拮抗薬。
スコポラミン: 中枢神経系に作用する別の非選択的なムスカリン拮抗薬。
チオトロピウム: 慢性閉塞性肺疾患(COPD)の治療に使用される選択的なムスカリン性M3受容体拮抗薬。
DAU 5884 塩酸塩の独自性: DAU 5884 塩酸塩は、ムスカリン性M3受容体拮抗薬として、その高い選択性と効力により独特です。 アトロピンやスコポラミンなどの非選択的な拮抗薬とは異なり、DAU 5884 塩酸塩はM3受容体を特異的に標的とするため、研究や潜在的な治療用途において貴重なツールとなります .
生化学分析
Biochemical Properties
DAU 5884 hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of muscarinic M3 receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological functions, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. DAU 5884 hydrochloride interacts with the muscarinic M3 receptor by binding to its active site, thereby preventing the binding of acetylcholine, the natural ligand . This inhibition leads to a decrease in receptor activity and subsequent downstream signaling.
Cellular Effects
DAU 5884 hydrochloride has been shown to affect various types of cells and cellular processes. In airway smooth muscle cells, it inhibits methacholine-dependent cell proliferation and muscle contractility . This inhibition is mediated through the blockade of muscarinic M3 receptors, which play a crucial role in cholinergic signaling pathways. By inhibiting these receptors, DAU 5884 hydrochloride reduces the mitogenic response and muscle contraction, which can be beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Molecular Mechanism
The molecular mechanism of DAU 5884 hydrochloride involves its binding to the muscarinic M3 receptor, a G protein-coupled receptor. Upon binding, DAU 5884 hydrochloride prevents the activation of the receptor by acetylcholine, leading to the inhibition of downstream signaling pathways . This includes the inhibition of phospholipase C activation, which reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the intracellular calcium levels decrease, leading to reduced muscle contraction and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DAU 5884 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity for extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to DAU 5884 hydrochloride can lead to sustained inhibition of muscarinic M3 receptor activity, resulting in prolonged reduction of cell proliferation and muscle contractility. Additionally, the compound’s stability and degradation in in vitro and in vivo studies have shown that it remains effective over time without significant loss of potency.
Dosage Effects in Animal Models
The effects of DAU 5884 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic M3 receptor activity without causing significant adverse effects . At higher doses, DAU 5884 hydrochloride may exhibit toxic effects, including gastrointestinal disturbances and cardiovascular complications. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is essential to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
DAU 5884 hydrochloride is involved in various metabolic pathways, primarily through its interaction with muscarinic M3 receptors. The compound inhibits the receptor’s activity, leading to alterations in downstream signaling pathways . This includes the inhibition of phospholipase C activation and subsequent reduction in IP3 and DAG production. Additionally, DAU 5884 hydrochloride may affect metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of DAU 5884 hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is likely to be distributed to tissues expressing muscarinic M3 receptors, such as smooth muscle, glands, and certain regions of the brain . The localization and accumulation of DAU 5884 hydrochloride within these tissues depend on the expression levels of the receptors and the presence of specific transporters that facilitate its uptake and distribution.
Subcellular Localization
DAU 5884 hydrochloride’s subcellular localization is primarily determined by its interaction with muscarinic M3 receptors. These receptors are predominantly located on the cell membrane, where they mediate cholinergic signaling . Upon binding to the receptor, DAU 5884 hydrochloride exerts its inhibitory effects at the membrane level, preventing the activation of downstream signaling pathways. The compound’s activity and function are closely associated with its ability to target and bind to these membrane-bound receptors.
準備方法
合成経路および反応条件: DAU 5884 塩酸塩の合成は、1,4-ジヒドロ-2-オキソ-3(2H)-キナゾリンカルボン酸と(3-エンド)-8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イルエステル塩酸塩のエステル化を伴います 。 この反応には、通常、適切なエステル化剤と溶媒を制御された温度条件下で使用することが必要です。
工業生産方法: DAU 5884 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の高純度(>99%)と一貫性を確保するための厳格な品質管理措置が含まれています .
化学反応の分析
反応の種類: DAU 5884 塩酸塩は、求核置換反応に参加できる官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物は、DAU 5884 塩酸塩自体であり、高純度で安定しています .
4. 科学研究への応用
DAU 5884 塩酸塩は、科学研究において幅広い用途を持っています。
類似化合物との比較
Atropine: A non-selective muscarinic antagonist.
Scopolamine: Another non-selective muscarinic antagonist with central nervous system effects.
Tiotropium: A selective muscarinic M3 receptor antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness of DAU 5884 Hydrochloride: DAU 5884 hydrochloride is unique due to its high selectivity and potency as a muscarinic M3 receptor antagonist. Unlike non-selective antagonists like atropine and scopolamine, DAU 5884 hydrochloride specifically targets M3 receptors, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERDDSQHZRNGC-LIWIJTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131780-47-7 | |
| Record name | DAU 5884 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1662235.png)




